![molecular formula C19H24N4O2S B2693483 N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide CAS No. 1112278-06-4](/img/structure/B2693483.png)
N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide
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Description
N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, also known as MPPTA, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research has led to the synthesis of novel compounds derived from N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide, which have shown promising analgesic and anti-inflammatory activities. These compounds were synthesized using different methods and were evaluated for their COX-1/COX-2 inhibition capabilities, demonstrating high inhibitory activity and potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Docking and Enzyme Inhibitory Activities
Another study focused on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, demonstrating its potential against various enzymes. The research highlighted the compound's inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, with specific compounds showing good activity, indicating their potential for therapeutic applications (Virk, Rehman, Abbasi, et al., 2018).
Anticonvulsant Agents
Further research into the direct synthesis of new thio-N-acetamides derivatives of N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide revealed potential anticonvulsant activities. The study involved synthesizing thioacetamide derivatives and evaluating their affinity with anticonvulsant biotargets through molecular docking, showing moderate anticonvulsant activity and offering insights into new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQYHMOEYOUQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide |
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